molecular formula C17H11ClF3N3O B2952296 4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 314747-18-7

4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2952296
CAS No.: 314747-18-7
M. Wt: 365.74
InChI Key: BOYNNPDUKHAALX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolone family, characterized by a five-membered ring containing two nitrogen atoms. Its structure features:

  • 2-Phenyl group: Enhances aromatic interactions and stability.
  • 5-Trifluoromethyl group: Introduces strong electron-withdrawing effects, influencing reactivity and bioavailability.

Synthetic routes typically involve cyclocondensation of hydrazine derivatives with β-ketoesters or similar precursors under reflux conditions, as seen in analogous pyrazolone syntheses .

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-11-6-8-12(9-7-11)22-10-14-15(17(19,20)21)23-24(16(14)25)13-4-2-1-3-5-13/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZIKHOPMNTMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the class of pyrazolones, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C17H11ClF3N3O
  • Molecular Weight : 365.74 g/mol
  • CAS Number : 477851-30-2

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aniline derivatives with pyrazolone precursors. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the desired product.

Antimicrobial Activity

Research has indicated that various pyrazolone derivatives exhibit significant antimicrobial properties. In a study examining the antimicrobial activity of related compounds, it was found that derivatives with trifluoromethyl groups often displayed enhanced efficacy against a range of bacterial strains. The presence of the chloroaniline moiety may also contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in bacteria .

Anticancer Properties

Several studies have demonstrated that pyrazolone derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies have indicated that compounds with structural similarities to this compound can significantly reduce inflammation markers in experimental models .

Case Studies

  • Antimicrobial Activity Study : A recent investigation into various pyrazolone derivatives revealed that those containing trifluoromethyl groups exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antimicrobial agents based on this structural framework .
  • Anticancer Research : In vitro studies on cancer cell lines showed that specific pyrazolone derivatives induce apoptosis through mitochondrial pathways. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolone ring undergoes oxidation at the exocyclic methylene group. Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C converts the compound into a quinazoline derivative via -hydride shift and subsequent cyclization.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)AcOH, 60°C, 6 hrsQuinazolin-4(3H)-one derivative68%
KMnO₄H₂O, RT, 2 hrsCarboxylic acid derivative<10%

The trifluoromethyl group stabilizes intermediates through inductive effects, enhancing reaction efficiency .

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the exocyclic C=N bond without affecting the pyrazolone ring.

Reducing Agent Solvent Temperature Product Yield
NaBH₄EtOH0–5°C, 30 min4-(4-Chloroanilino)-5-(trifluoromethyl)-2-phenylpyrazolidin-3-one92%
LiAlH₄THFReflux, 2 hrsOver-reduction to amine side products35%

Condensation Reactions

The methylene group participates in Knoevenagel condensations with aldehydes/ketones. For example, reaction with benzaldehyde in ethanol containing piperidine yields a bis-pyrazolone derivative :

Compound+PhCHOEtOH, piperidineBis-pyrazolone(82% yield)\text{Compound} + \text{PhCHO} \xrightarrow{\text{EtOH, piperidine}} \text{Bis-pyrazolone} \quad (82\% \text{ yield})

Key Variables :

  • Electron-withdrawing substituents (e.g., -CF₃) increase electrophilicity at the methylene carbon .

  • Steric hindrance from the 2-phenyl group slows reaction kinetics .

Cyclization Reactions

Under thermal conditions (110–150°C), the compound undergoes Brack-type cyclization with aromatic amines to form pyrazolo[3,4-b]quinolines :

Amine Catalyst Time Product Yield
AnilineNone4 hrsPyrazolo[3,4-b]quinoline74%
4-NitroanilineDABCO6 hrsNitro-substituted derivative61%

Mechanistic studies suggest a tandem Michael addition-cyclization pathway .

Nucleophilic Aromatic Substitution

The 4-chloroanilino moiety undergoes substitution with strong nucleophiles (e.g., NaN₃ in DMF at 120°C) :

Ar-Cl+NaN₃Ar-N₃(89% yield)\text{Ar-Cl} + \text{NaN₃} \rightarrow \text{Ar-N₃} \quad (89\% \text{ yield})

Limitations :

  • Steric protection from the pyrazolone ring hinders substitution at the ortho position .

  • Electron-withdrawing -CF₃ group deactivates the ring toward electrophilic attack .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to metals via the pyrazolone carbonyl and anilino nitrogen. Reported complexes include :

Metal Salt Ligand:Metal Ratio Geometry Application
Cu(NO₃)₂·3H₂O2:1Square planarAntimicrobial agents
FeCl₃1:1OctahedralCatalytic oxidation

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Protonation at the anilino nitrogen leads to ring-opening hydrolysis.

  • Basic Conditions (pH > 10) : Deprotonation of the pyrazolone NH group enhances solubility but promotes oxidation.

This compound’s reactivity is highly tunable through modifications to its substituents, making it valuable in medicinal chemistry and materials science. Experimental data gaps remain in photochemical reactions and catalytic applications, warranting further study.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents (Position) Key Structural Differences References
TSE-1 (2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one) 2-Ph, 5-CF₃; lacks 4-substituent Simpler structure; reduced steric bulk
(4Z)-4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (PyraF) 4-Furylmethylene Bioactive furan moiety; distinct electronic effects
4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one 4-Benzylidene, 2-(2-Cl-Ph), 5-Me Chlorine at 2-Ph; methyl at 5 alters lipophilicity
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 5-Heptafluoropropyl, 4-hydrazinylidene Polyfluoroalkyl chain enhances thermal stability

Key Observations :

  • The 4-[(4-chloroanilino)methylene] group in the target compound introduces a secondary amine capable of hydrogen bonding, unlike the furan or benzylidene substituents in analogs .
Physical and Spectral Properties
Property Target Compound (Inferred) TSE-1 (Measured) PyraF (Measured) 4-Benzylidene Derivative (Measured)
Melting Point (°C) ~130–140 (estimated) Not reported Not reported 137–138
¹H-NMR (δ, ppm) Aromatic protons: 7.2–8.1; NH: ~9.5 Aromatic: 7.3–7.8 Furan protons: 6.5–7.0 Benzylidene CH: 8.2
¹³C-NMR (δ, ppm) CF₃: ~120 (q); C=O: ~165 CF₃: 122.1 C=O: 163.5 C=O: 165.3

Notes:

  • The target compound’s NH proton (from 4-chloroanilino) is expected near 9.5 ppm, a region absent in TSE-1 or benzylidene derivatives .
  • Crystallographic data for analogs like 4-benzylidene derivatives reveal dihedral angles of ~65° between aromatic rings, suggesting moderate planarity .

Q & A

Basic: What synthetic routes are effective for preparing this compound?

Methodological Answer:
The compound can be synthesized via condensation reactions between pyrazole derivatives and aniline analogs. A common approach involves reacting 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-3-carbaldehyde with 4-chloroaniline in ethanol under reflux, followed by purification via column chromatography . Alternative routes include adapting procedures from isostructural pyrazolone syntheses, such as using phosphoryl chloride (POCl₃) as a cyclizing agent to form the dihydro-pyrazol-3-one core . Yield optimization typically requires controlling stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (8–12 hours).

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization .
  • Catalysis : Lewis acids like ZnCl₂ or FeCl₃ (5–10 mol%) can accelerate imine formation .
  • Temperature Control : Reflux at 80–90°C minimizes side products like Schiff base oligomers.
  • Workup : Sequential washing with NaHCO₃ (to remove unreacted aniline) and brine (to isolate the product) improves purity .
    Statistical tools like factorial design (e.g., varying temperature, solvent, and catalyst) help identify optimal conditions .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (100 K, Mo-Kα radiation) resolves bond lengths (e.g., C–C = 0.013 Å mean deviation) and confirms the Z-configuration of the methylene-anilino group .
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.2–8.4 ppm (anilino NH), δ 6.7–7.8 ppm (aromatic protons), and δ 3.5–4.1 ppm (dihydro-pyrazole CH₂) .
  • IR : Stretching frequencies at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) validate the pyrazolone core .

Advanced: How to resolve discrepancies between computational and experimental spectroscopic data?

Methodological Answer:

  • Dynamic Effects : Solution-phase NMR may differ from solid-state crystallography due to conformational flexibility. Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to identify rotameric states .
  • Solvent Corrections : Apply PCM (Polarizable Continuum Model) to computational IR/NMR predictions to account for solvent polarity .
  • Crystallographic Validation : Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding) that influence spectral shifts .

Basic: How to assess the compound’s purity and stability under storage?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity >98% is acceptable for most studies .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar pyrazolones) .
  • Stability Tests : Store under argon at –20°C; monitor via ¹H NMR for degradation (e.g., hydrolysis of the trifluoromethyl group) over 6–12 months .

Advanced: What mechanistic insights explain the compound’s formation pathways?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to track imine intermediate formation (λmax ≈ 320 nm) .
  • Isotopic Labeling : Introduce ¹⁵N-labeled aniline to confirm nucleophilic attack on the aldehyde via ESI-MS .
  • Computational Modeling : Transition-state analysis (Gaussian 09, M06-2X functional) identifies rate-limiting steps, such as proton transfer during cyclization .

Basic: What methodologies evaluate the compound’s environmental fate?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous solution; analyze breakdown products via LC-MS .
  • Soil Sorption : Batch experiments with varying pH (3–9) quantify Kd (sorption coefficient) using HPLC .
  • Ecotoxicity : Use Daphnia magna assays (OECD 202) to determine LC₅₀ values .

Advanced: How to design assays for studying antioxidant or biological activity?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging activity at 517 nm; IC₅₀ values <50 μM indicate potency .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy in HeLa cells .
  • Enzyme Inhibition : Kinase profiling (e.g., EGFR inhibition) using fluorescence polarization (FP) assays .

Basic: How to analyze crystallographic data for polymorphism or co-crystal formation?

Methodological Answer:

  • Powder XRD : Compare experimental patterns with Mercury-generated simulations to detect polymorphs .
  • DSC : Identify melting point variations (>5°C differences suggest polymorphism) .
  • Co-crystallization Screening : Use solvent-drop grinding with dicarboxylic acids (e.g., succinic acid) .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce exothermic risks during imine formation .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for reproducibility .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to optimize solvent recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.